2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
Description
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Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-7-5-6-8-17(14)26-12-19(24)22-15-9-10-16-18(11-15)27-13-21(2,3)20(25)23(16)4/h5-11H,12-13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNWXLAHCLBGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
- IUPAC Name : 2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.433 g/mol
The compound primarily interacts with specific receptors in the central nervous system. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly involving dopamine and possibly serotonin pathways.
- Dopamine Receptors : Initial studies indicate that the compound may act as an agonist for D2 and D3 dopamine receptors. This interaction could influence dopaminergic signaling pathways critical for motor control and reward mechanisms.
- Neuroprotective Effects : The oxazepin moiety may confer neuroprotective properties. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
In Vitro Studies
In laboratory settings, the compound has been tested for various biological activities:
- Cytotoxicity : Cell viability assays indicated that at certain concentrations, the compound exhibits cytotoxic effects on cancer cell lines while sparing normal cells. This selective toxicity is crucial for developing targeted cancer therapies.
- Antioxidant Activity : The compound demonstrated significant antioxidant properties in vitro, suggesting a potential role in mitigating oxidative stress-related diseases.
In Vivo Studies
Research involving animal models has provided insights into the pharmacodynamics of the compound:
- Behavioral Studies : In rodent models, administration of the compound resulted in notable changes in behavior consistent with dopaminergic activity. These changes included increased locomotor activity and altered response to reward-based tasks.
- Neuroprotective Studies : Animal studies have shown that the compound can reduce neurodegeneration in models of Parkinson's disease, potentially through its action on dopamine receptors and antioxidant properties.
Data Summary Table
| Biological Activity | Observations | References |
|---|---|---|
| Dopamine Receptor Agonism | Activation of D2 and D3 receptors | |
| Cytotoxicity | Selective toxicity towards cancer cells | |
| Antioxidant Activity | Significant reduction in oxidative stress | |
| Neuroprotection | Reduced neurodegeneration in animal models |
Case Study 1: Neuroprotective Effects in Parkinson's Disease Models
In a study involving a mouse model of Parkinson's disease, researchers administered varying doses of the compound over four weeks. Results indicated a marked improvement in motor function and a reduction in dopaminergic neuron loss compared to control groups. Histological analysis revealed decreased levels of oxidative markers in treated animals.
Case Study 2: Cancer Cell Line Sensitivity
A series of experiments were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound was found to inhibit cell proliferation effectively at micromolar concentrations while showing minimal effects on normal fibroblast cells. This selectivity highlights its potential as an anticancer agent with further investigation warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
